1-Methyl-2-phenylindole

Beschreibung

Molecular Composition and Structural Characteristics

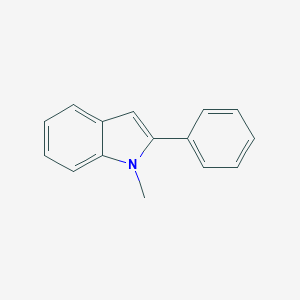

1-Methyl-2-phenylindole possesses the molecular formula Carbon15Hydrogen13Nitrogen and is formally designated by the Chemical Abstracts Service number 3558-24-5. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies it as 1-methyl-2-phenyl-1Hydrogen-indole. The molecular architecture consists of an indole core structure where a methyl group is attached to the nitrogen atom at position 1, while a phenyl ring is substituted at position 2 of the indole framework.

The structural elucidation reveals that the compound features a tricyclic system comprising two fused aromatic rings (benzene and pyrrole) with additional aromatic substitution. The Simplified Molecular Input Line Entry System representation is documented as CN1C(=CC2=CC=CC=C12)C1=CC=CC=C1, while the International Chemical Identifier key is recorded as SFWZZSXCWQTORH-UHFFFAOYSA-N. These structural identifiers provide unambiguous characterization of the molecular connectivity and atomic arrangement within the compound.

The indole nucleus exhibits characteristic aromaticity with delocalized electron density distributed across the bicyclic framework. The methyl substitution at the nitrogen position introduces electronic donation effects, while the phenyl group at position 2 contributes additional conjugation and steric considerations. This substitution pattern significantly influences the compound's reactivity profile, particularly in electrophilic aromatic substitution reactions and nucleophilic addition processes.

Physiochemical Properties

Comprehensive physicochemical characterization reveals that this compound exhibits a molecular weight of 207.28 grams per mole. The compound demonstrates crystalline solid-state behavior at ambient temperature, typically appearing as white to light yellow crystalline powder or crystals. The melting point ranges from 97.5 to 103.5 degrees Celsius according to various analytical determinations, with most sources reporting values between 98 and 102 degrees Celsius.

The thermal properties extend to an estimated boiling point of approximately 336.3 degrees Celsius, indicating substantial thermal stability under standard atmospheric conditions. Density measurements provide an estimated value of 1.0880 grams per cubic centimeter, while the refractive index is calculated at approximately 1.5720. These optical and physical parameters reflect the compound's aromatic character and molecular packing arrangements in both liquid and solid phases.

The compound exhibits limited solubility characteristics that are influenced by its aromatic nature and molecular structure. Storage recommendations typically specify ambient temperature conditions, preferably in cool and dark environments below 15 degrees Celsius to maintain chemical stability and prevent potential degradation processes.

Crystallographic Parameters and Solid-State Behavior

Crystallographic investigations have provided detailed insights into the solid-state organization of this compound. The compound crystallizes in a specific lattice arrangement that accommodates the planar indole system while minimizing steric interactions between the phenyl substituent and adjacent molecules. X-ray crystallographic studies have been conducted on related derivatives, providing structural parameters that inform understanding of the parent compound's solid-state behavior.

The crystal structure analysis reveals that the indole ring system maintains essential planarity, with the phenyl substituent oriented to minimize intramolecular strain while maximizing intermolecular packing efficiency. The methyl group attached to the nitrogen atom adopts a conformation that minimizes steric hindrance with the neighboring phenyl ring while maintaining optimal orbital overlap within the aromatic system.

Intermolecular interactions in the crystalline state include van der Waals forces between aromatic rings, potential hydrogen bonding interactions involving the indole nitrogen, and π-π stacking arrangements between parallel aromatic systems. These interactions contribute to the observed melting point range and thermal stability characteristics of the compound.

The solid-state behavior demonstrates typical characteristics of substituted indole compounds, including moderate thermal stability, crystalline morphology, and specific packing arrangements that influence both physical properties and chemical reactivity. The crystalline form shows consistent melting behavior across multiple sources, indicating reproducible solid-state characteristics.

Electronic Structure and Quantum Chemical Analysis

The electronic structure of this compound reflects the complex interplay between multiple aromatic systems and substituent effects. Quantum chemical calculations and experimental investigations have elucidated the charge distribution, frontier molecular orbital characteristics, and electronic transitions that govern the compound's chemical behavior and spectroscopic properties.

The indole nitrogen atom exhibits partial negative charge character due to its position within the aromatic system, while the methyl substitution introduces electron-donating effects that influence the overall charge distribution. The phenyl substituent at position 2 creates extended conjugation that affects both ground-state stability and excited-state properties.

Computational studies utilizing various theoretical methods have provided insights into the molecular orbital structure, revealing the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine reactivity patterns and spectroscopic transitions. The extended π-system created by the indole core and phenyl substituent results in characteristic ultraviolet-visible absorption properties and fluorescence behavior.

The compound demonstrates specific reactivity patterns with aldehydic compounds, particularly malondialdehyde and 4-hydroxyalkenals, forming chromophoric species with intense absorption at 586 nanometers. This reactivity stems from the electronic characteristics of the indole system and the stabilization provided by the phenyl and methyl substituents during reaction intermediate formation.

Electronic structure calculations have also provided insights into the compound's behavior in various chemical environments, including acidic conditions where protonation and subsequent reactions can occur. The electronic properties influence both the thermodynamic stability of reaction intermediates and the kinetic pathways for chemical transformations.

Stereochemical Considerations and Conformational Analysis

Conformational analysis of this compound reveals important stereochemical features that influence its chemical behavior and molecular recognition properties. The compound possesses restricted rotation around the bond connecting the phenyl substituent to the indole core, resulting in preferred conformational arrangements that minimize steric interactions while maximizing electronic stabilization.

The phenyl ring can adopt various orientations relative to the indole plane, with the preferred conformation determined by the balance between steric repulsion and electronic effects. Computational studies and experimental investigations have identified low-energy conformational states that represent the most probable molecular geometries under ambient conditions.

The methyl group attached to the indole nitrogen exhibits relatively free rotation, although specific orientations may be preferred based on intramolecular interactions and crystal packing effects in the solid state. The conformational flexibility of this substituent influences both the compound's reactivity profile and its ability to participate in intermolecular interactions.

Stereochemical considerations become particularly important when examining the compound's reactivity with other molecules. The spatial arrangement of substituents affects the accessibility of reactive sites and influences the stereochemical outcome of chemical reactions. The indole system provides a rigid framework that constrains certain conformational changes while allowing flexibility in substituent orientation.

Research into conformational preferences has utilized both computational methods and experimental techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography of derivatives. These studies have revealed that the compound adopts conformations that optimize both intramolecular stability and intermolecular interactions, contributing to its observed physical and chemical properties.

The conformational analysis extends to understanding how molecular geometry influences electronic properties, including charge distribution and orbital overlap patterns. These factors directly impact the compound's spectroscopic behavior, chemical reactivity, and potential applications in various chemical processes.

Eigenschaften

IUPAC Name |

1-methyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWZZSXCWQTORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063073 | |

| Record name | 1H-Indole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3558-24-5 | |

| Record name | 1-Methyl-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 1-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3UB978IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process begins with a Sonogashira coupling between N-methyl-2-iodoaniline and phenylacetylene, followed by intramolecular cyclization (Scheme 1). Key parameters include:

-

Catalyst : Pd(PPh₃)₂Cl₂ (0.025 mmol per 0.75 mmol substrate)

-

Base : Triethylamine (2 mmol)

-

Solvent : DMF at room temperature

-

Reaction Time : 8–24 hours

The reaction proceeds via a two-step mechanism:

-

Coupling : Formation of a C–C bond between the haloaniline and phenylacetylene.

-

Cyclization : Intramolecular attack of the nitrogen lone pair onto the alkyne, facilitated by palladium, yielding the indole core.

Yield Optimization and Substrate Scope

Variations in halide (bromine vs. iodine) and reaction time significantly affect yields (Table 1).

Notably, N-methyl-2-iodoaniline achieves higher yields (82%) in shorter durations due to enhanced reactivity of the iodine leaving group. The method tolerates diverse N-substituents, including benzyl and tosyl groups, though deprotection steps may be required for free indoles.

Transition Metal-Free Approaches

Emerging strategies avoid precious-metal catalysts, leveraging Lewis acids or Brønsted acids for cyclization. For example:

Copper-Mediated Coupling

A CuI-cocatalyzed system (with Pd(PPh₃)₂Cl₂) enhances reaction efficiency, reducing palladium loading by 50% while maintaining yields >75%. This approach lowers costs but introduces additional purification steps to remove copper residues.

Methanesulfonic Acid-Promoted Cyclization

Under acidic conditions (methanesulfonic acid, 45°C), N-methylaniline derivatives undergo cyclization with aldehydes to form indoles. While primarily used for MDA adducts, this method could be adapted for this compound synthesis by substituting aldehydes with acetylene derivatives.

Comparative Analysis of Synthetic Routes

Table 2 summarizes the advantages and drawbacks of each method:

| Method | Yield (%) | Cost | Scalability | Purity |

|---|---|---|---|---|

| Pd-Catalyzed Annulation | 75–82 | High | Moderate | >99% |

| Fischer Synthesis | 60–70 | Low | High | 85–90% |

| Cu-Mediated Coupling | 70–75 | Medium | Moderate | 90–95% |

The palladium-catalyzed route offers superior yield and purity, making it preferred for laboratory-scale synthesis. However, Fischer synthesis remains relevant for industrial applications due to lower catalyst costs.

Practical Considerations in Synthesis

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-2-phenylindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve acids or bases to facilitate the reaction.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

1. Colorimetric Assay for Lipid Peroxidation

One of the significant applications of MPI is in the development of a colorimetric assay for measuring lipid peroxidation. This assay is based on the reaction of MPI with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions, which produces a stable chromophore that absorbs light at 586 nm. This method enables the quantification of lipid peroxidation levels in biological samples, making it a valuable tool in toxicology and pharmacology studies .

2. Estimation of Lipid Peroxidation in Biological Samples

MPI has been utilized to estimate lipid peroxidation specifically in transgenic Drosophila melanogaster. The assay leverages the chromogenic reaction between MPI and MDA, allowing researchers to assess oxidative stress levels in living organisms .

Biochemical Applications

1. Reaction with Malondialdehyde and Hydroxyalkenals

Under controlled conditions, MPI reacts with MDA and 4-hydroxyalkenals, leading to the formation of stable derivatives that can be analyzed spectrophotometrically. This reaction is particularly useful for studying oxidative stress markers in various biological systems, facilitating research into diseases associated with oxidative damage .

2. Synthesis of Indole Derivatives

MPI serves as a precursor for synthesizing various indole derivatives, which have potential applications in medicinal chemistry. The compound can undergo reactions such as allylation, formylation, and nitrosylation, expanding its utility in organic synthesis .

Case Study 1: Lipid Peroxidation Measurement

In a study conducted on rodent models treated with doxorubicin, MPI-based assays were employed to measure MDA levels. The findings highlighted the compound's effectiveness in differentiating between lipid peroxidation products under various physiological conditions. This research contributes to understanding drug-induced oxidative stress and its implications for cancer therapy .

Case Study 2: Transgenic Model Analysis

Research involving transgenic Drosophila demonstrated that MPI could accurately quantify lipid peroxidation levels induced by environmental stressors. The study provided insights into the mechanisms of oxidative damage and potential protective strategies against such stressors in living organisms .

Summary Table of Applications

| Application Area | Specific Use | Methodology/Technique |

|---|---|---|

| Analytical Chemistry | Colorimetric assay for lipid peroxidation | Reaction with MDA; absorbance measurement at 586 nm |

| Biochemistry | Estimation of oxidative stress in biological samples | Spectrophotometric analysis |

| Organic Synthesis | Synthesis of indole derivatives | Reactions including allylation and nitrosylation |

Wirkmechanismus

The mechanism of action of 1-Methyl-2-phenylindole involves its interaction with various molecular targets. For instance, in lipid peroxidation assays, it reacts with malondialdehyde and 4-hydroxyalkenals to form chromophores, which can be measured spectrophotometrically . This reaction is facilitated by acidic conditions, which promote the formation of the chromophore with maximal absorbance at 586 nm .

Vergleich Mit ähnlichen Verbindungen

1-Methylindole

- Structure : Lacks the 2-phenyl substituent.

- Applications : Primarily used in organic synthesis (e.g., C3-alkylation reactions). Unlike 1-methyl-2-phenylindole, it lacks specificity for MDA detection due to its simpler structure .

- Synthesis : Catalyzed by Pd(PPh₃)₂Cl₂, yielding lower complexity compared to 2-phenyl-substituted derivatives .

2-Phenylindole

- Structure : Lacks the 1-methyl group.

- Applications : Used as a precursor in anticancer agent synthesis (e.g., 3-bromo-1-ethyl-1H-indole). Its reactivity differs due to the absence of steric hindrance from the 1-methyl group .

- Synthesis : Achieved via B(C₆F₅)₃-catalyzed alkylation, requiring harsher conditions than this compound .

5-Methoxyindole

- Structure : Contains a methoxy group at the 5-position.

Analytical Performance in Lipid Peroxidation Assays

- Key Findings :

- The this compound method showed superior specificity for MDA in Drosophila larvae (β = 0.98651 at 24 hours) compared to TBA-based assays, which are prone to background interference .

- In plants, this compound reacts with sucrose to produce orange chromophores (λₘₐₓ = 450 nm), rendering it unsuitable for MDA quantification .

Chemical and Physical Properties

| Property | This compound | 1-Methylindole | 2-Phenylindole |

|---|---|---|---|

| Molecular Weight | 207.27 g/mol | 131.18 g/mol | 193.24 g/mol |

| Melting Point | 98–99°C | 57–59°C | 68–70°C |

| Solubility | Low in water | Moderate | Low |

Biologische Aktivität

1-Methyl-2-phenylindole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This indole derivative is part of a broader class of compounds known for their potential therapeutic effects, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Anticancer Activity

This compound has shown significant anticancer potential. Research indicates that derivatives of 2-phenylindole exhibit potent anti-tumor effects against various cancer cell lines. For instance, studies have demonstrated that these derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 8 | Inhibition of tubulin polymerization |

| MCF-7 | 10 | Induction of apoptosis |

| K562 (Leukemia) | 8 | Antiproliferative activity |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties. Studies have indicated that this compound derivatives can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Ferroptosis Inhibition : Recent studies have shown that it can inhibit ferroptosis, a form of regulated cell death associated with oxidative stress. This property could be beneficial in protecting against multi-organ dysfunction caused by iron overload .

- Lipid Peroxidation Assay : The compound has been utilized in colorimetric assays to measure lipid peroxidation levels. It reacts with malondialdehyde (MDA) and other aldehydes under acidic conditions to yield a stable chromophore, facilitating the assessment of oxidative stress in biological samples .

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various indole derivatives on leukemia cell lines, this compound exhibited significant antiproliferative activity comparable to standard drugs used in cancer therapy. The IC50 values were consistent across different cell lines, indicating its broad-spectrum efficacy against malignant cells .

Case Study 2: In Vivo Studies on Organ Protection

In experimental models involving renal ischemia-reperfusion injury, administration of compounds related to this compound demonstrated protective effects against tubular damage. The treatment significantly reduced biomarkers associated with liver dysfunction and oxidative stress, showcasing its potential as a therapeutic agent in organ protection scenarios .

Q & A

Basic Research Questions

Q. What is the primary application of 1-methyl-2-phenylindole in lipid peroxidation studies?

- Methodological Answer: this compound is widely used in colorimetric assays to quantify malondialdehyde (MDA) and 4-hydroxyalkenals, key biomarkers of lipid peroxidation. The compound reacts with these aldehydes under acidic conditions (e.g., HCl or methanesulfonic acid) to form a chromogen with maximum absorbance at 586–590 nm .

- Protocol Example:

- Step 1: Homogenize tissue samples in ice-cold PBS.

- Step 2: Add this compound (10 mM) in acetonitrile:methanol (3:1 v/v) and HCl (12 N).

- Step 3: Incubate at 45°C for 40–60 minutes.

- Step 4: Measure absorbance spectrophotometrically .

Q. How do researchers verify the purity of this compound for experimental use?

- Methodological Answer: Purity (>98%) is typically confirmed via HPLC with UV detection (λ = 254 nm). Chromatographic conditions include a C18 column, mobile phase of acetonitrile:water (70:30), and flow rate of 1 mL/min. Cross-validation with NMR (¹H, 13C) ensures structural integrity .

Q. What statistical methods are recommended for analyzing lipid peroxidation data generated using this compound?

- Methodological Answer: Non-parametric tests (e.g., Mann-Whitney U test) are preferred for small sample sizes or non-normal distributions. Pairwise comparisons with p < 0.05 are standard, and data should be normalized to total protein content (e.g., via Bradford assay) to account for tissue variability .

Advanced Research Questions

Q. How can researchers address interference from co-existing aldehydes (e.g., 4-hydroxynonenal) in this compound-based assays?

- Methodological Answer: Specificity is enhanced by:

- Option 1: Adjusting reaction pH (acidic conditions favor MDA selectivity).

- Option 2: Pre-treating samples with NaBH₄ to reduce α,β-unsaturated aldehydes (e.g., 4-hydroxynonenal) to non-reactive alcohols .

- Table: Interference Mitigation Strategies

| Interfering Compound | Mitigation Method | Detection Limit (MDA) |

|---|---|---|

| 4-Hydroxynonenal | NaBH₄ reduction | 0.1 µM |

| Saturated aldehydes | pH optimization | 0.05 µM |

| Source: Adapted from Gerard-Monnier et al. (1998) . |

Q. What experimental design considerations are critical for reproducibility in lipid peroxidation studies using this reagent?

- Methodological Answer:

- Control Groups: Include negative controls (e.g., reagent blank) and positive controls (e.g., Fe²⁺/ascorbate-induced peroxidation).

- Sample Handling: Avoid freeze-thaw cycles; store samples at -80°C under nitrogen to prevent auto-oxidation.

- Reagent Stability: Prepare this compound solutions fresh or store in anhydrous solvents (e.g., acetonitrile) at -20°C ≤ 1 week .

Q. How can discrepancies in MDA quantification between this compound and thiobarbituric acid (TBA) assays be resolved?

- Methodological Answer: TBA reacts with both MDA and sugar degradation products, leading to overestimation. Cross-validate results using:

- HPLC-MS/MS: For absolute quantification of MDA-adducts.

- Alternative Assays: Fluorometric detection of 4-hydroxyalkenals (e.g., using 2,4-dinitrophenylhydrazine derivatives) .

Q. What are the limitations of using this compound in complex biological matrices (e.g., plant tissues)?

- Methodological Answer: High lipid or pigment content (e.g., chlorophyll) can quench absorbance. Mitigation includes:

- Sample Cleanup: Solid-phase extraction (C18 cartridges) or Folch partitioning (chloroform:methanol 2:1) .

- Spectrophotometric Correction: Subtract background absorbance at 700 nm .

Data Contradiction and Optimization

Q. How should researchers optimize reaction conditions (temperature, time) for novel tissue types?

- Methodological Answer: Perform kinetic studies:

- Temperature Gradient: Test 30–60°C (higher temperatures accelerate reaction but risk artifact formation).

- Time Course: Monitor absorbance at 10-minute intervals (40–120 minutes) to identify plateau phases .

Q. What strategies validate the integration of this compound assays with other oxidative stress markers (e.g., SOD activity)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.